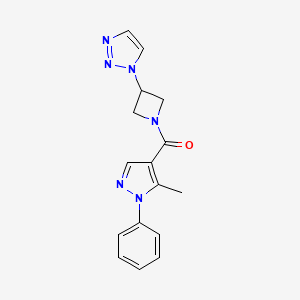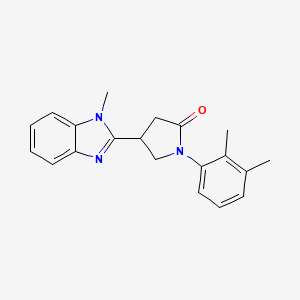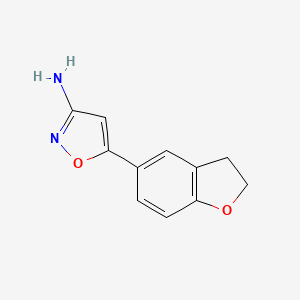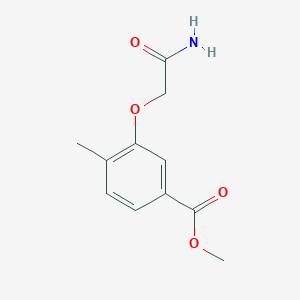![molecular formula C12H16ClN3O B2856857 3-[(3S)-吡咯烷-3-基]-1,2,3,4-四氢喹唑啉-2-酮盐酸盐 CAS No. 1389310-29-5](/img/structure/B2856857.png)
3-[(3S)-吡咯烷-3-基]-1,2,3,4-四氢喹唑啉-2-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride” is a chemical compound that is utilized extensively in scientific research. It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as the one , can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the other reactants involved .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride” such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .科学研究应用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and are present in over twenty classes of pharmaceuticals. The compound can serve as a key intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, and piperidinones. These derivatives have significant pharmacological applications .
Cyclization Reactions
The compound’s structure lends itself to cyclization reactions, which are fundamental in creating heterocyclic compounds. These reactions are essential for the synthesis of complex organic molecules that have potential applications in medicinal chemistry .
Biological Activity Studies
The pyrrolidine moiety within the compound is known for its presence in several biologically active molecules. Research into the biological activities of this compound could lead to the discovery of new pharmacological properties, such as antioxidant, anti-inflammatory, or neuropharmacological activities .
Development of Anticancer Agents
Quinazolinone derivatives have been associated with anticancer properties. The compound could be used as a precursor in the synthesis of novel quinazolinone-based anticancer agents, contributing to the development of new therapeutic options .
Anti-Infective Drug Synthesis
The structural framework of the compound is similar to that found in many anti-infective agents. It could be utilized in the synthesis of new drugs with antibacterial, antifungal, antiparasitic, and anthelmintic properties .
Synthesis of Benzodiazepine Analogues
Quinazoline oxides, closely related to the compound , are valuable intermediates in the synthesis of benzodiazepine analogues. These analogues are important for their anxiolytic, hypnotic, and muscle relaxant properties .
Anti-Hyperglycemic Research
Pyrrolidine alkaloids have shown promise in anti-hyperglycemic activities. The compound could be investigated for its potential use in treating diabetes or related metabolic disorders .
Organ Protective Applications
Research has indicated that pyrrolidine alkaloids possess organ protective activities. This compound could be explored for its potential in protecting organs from damage due to various diseases or conditions .
未来方向
The future directions for “3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry and drug discovery. It could also involve the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKVTVGEZSGNJ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)

![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)


![N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B2856785.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2856793.png)
![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856794.png)

![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)